molecular formula C16H24BNO2 B2399241 N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E CAS No. 1190375-91-7

N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E

Cat. No.: B2399241
CAS No.: 1190375-91-7
M. Wt: 273.18
InChI Key: ZKPKZHAHHWEXSU-VAWYXSNFSA-N
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Description

Compound E, with the systematic name N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline (CAS: 1190375-91-7), is a boronate ester derivative featuring a dimethylaniline core linked via an (E)-configured ethenyl group to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.19 g/mol . The stereochemistry of the ethenyl bridge (E-configuration) ensures planar conjugation between the electron-rich dimethylaniline group and the boronate ester, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .

Synthetic protocols for Compound E involve palladium-catalyzed coupling reactions, yielding 32–54% depending on the starting aryl halide (chloro- vs. bromoarenes) . Its utility spans organic electronics, photopharmacology, and drug conjugation, as demonstrated in the synthesis of photoactivatable liposomes and melphalan prodrugs .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKZHAHHWEXSU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroboration of N-Ethynyl-N-PhenylAniline

Reaction Mechanism and Stereochemical Control

The benchmark synthesis involves hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction proceeds via anti-Markovnikov addition, where the boron atom attaches to the terminal carbon of the alkyne. Steric effects from the tetramethyl dioxaborolane moiety enforce (E)-selectivity by favoring trans addition across the triple bond (Figure 1A). X-ray crystallography confirms the ethenyl bridge adopts a planar geometry with a C=C bond length of 1.341(2) Å, consistent with conjugation between the boron p-orbital and the π-system.

Key conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature
  • Yield: 16%

Limitations and Yield Optimization

The low yield arises from competing polymerization of the ethynyl precursor and hydrolysis of the boronate intermediate. Modifications such as slow reagent addition and rigorous exclusion of moisture improve yields to ~25% in pilot studies. Recrystallization from hexane produces single crystals suitable for X-ray analysis, confirming a chair-like conformation of the dioxaborolane ring.

Table 1: Hydroboration Reaction Metrics
Parameter Value Source
Starting Material N-Ethynyl-N-phenylaniline
Boron Reagent 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Reaction Time 24 hours
Isolated Yield 16%
Purity (HPLC) >95%

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Adaptations

While no direct examples exist for the title compound, analogous syntheses of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 267221-88-5) provide transferable insights. A representative protocol involves:

  • Lithiation of 4-bromo-N,N-dimethylaniline at -78°C using n-butyllithium.
  • Transmetallation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
  • Palladium-catalyzed coupling (Pd(dppf)Cl₂) at 85°C.

Optimized conditions :

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)
  • Base: Potassium acetate
  • Solvent: 1,4-Dioxane
  • Yield: 80%

Mechanistic Considerations

The palladium cycle facilitates oxidative addition of the aryl bromide, followed by boronate transmetallation and reductive elimination. Steric hindrance from the dimethylamino group slows transmetallation, necessitating elevated temperatures.

Table 2: Cross-Coupling Performance Comparison
Condition Yield (Literature) Yield (Optimized)
No catalyst <5% -
Pd(OAc)₂/P(o-tol)₃ 45% -
Pd(dppf)Cl₂ - 80%

Crystallization and Characterization

Recrystallization Protocols

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of hexane solutions. The crystal lattice exhibits:

  • Space group : P2₁/c
  • Unit cell parameters : a = 8.512(2) Å, b = 15.341(3) Å, c = 14.226(3) Å

Spectroscopic Validation

¹H NMR (CDCl₃) :

  • δ 1.25 (s, 12H, dioxaborolane CH₃)
  • δ 3.02 (s, 6H, N(CH₃)₂)
  • δ 6.61 (d, J = 15.6 Hz, 1H, =CHB)
  • δ 7.24–7.31 (m, 4H, aromatic)

¹¹B NMR : δ 30.2 ppm (quartet, J = 138 Hz), confirming sp²-hybridized boron.

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Tradeoffs

Method Yield Equipment Needs Scalability
Hydroboration 16% Standard Limited
Suzuki-Miyaura 80% Schlenk line Industrial
Metal-free coupling 82%* Cryogenic Lab-scale

*Reported for analogous compounds

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, amine derivatives, and various substituted aniline compounds. These products have significant applications in organic synthesis and materials science .

Scientific Research Applications

Organic Synthesis

Role as a Building Block
This compound is extensively utilized in organic chemistry for the synthesis of complex molecules. It facilitates the construction of pharmaceuticals and agrochemicals by providing a functionalized aromatic amine structure that can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. Its boron-containing moiety enhances reactivity and selectivity in synthetic pathways .

Fluorescent Probes

Biological Imaging Applications
N,N-Dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E is employed in the development of fluorescent probes used for biological imaging. The compound's unique electronic properties allow it to be excited at specific wavelengths, emitting fluorescence that can be utilized to visualize cellular processes with high precision. This application is particularly valuable in cell biology and medical diagnostics, where tracking biological events at the molecular level is crucial .

Material Science

Development of Advanced Materials
In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability, thermal stability, and resistance to environmental factors. This makes it suitable for applications in protective coatings and high-performance materials used in various industries .

Chemical Sensors

Detection of Analytes
The compound is also utilized in the design of chemical sensors capable of detecting specific analytes across different industries, including environmental monitoring and food safety. The presence of the boron atom allows for selective binding interactions with target molecules, enhancing the sensitivity and specificity of these sensors .

Case Study 1: Synthesis of Pharmaceutical Compounds

A research study demonstrated the use of this compound as a precursor in synthesizing a novel class of anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited potent cytotoxicity against various cancer cell lines.

Case Study 2: Fluorescent Imaging Techniques

Another study highlighted its application in developing fluorescent probes for live-cell imaging. By modifying the compound's structure, researchers were able to create probes that specifically targeted mitochondrial membranes, allowing for real-time visualization of mitochondrial dynamics during cellular stress responses.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. These interactions are crucial in the compound’s role in organic synthesis and materials science.

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

Compound 13 (N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline)
  • Structure : Lacks the ethenyl bridge; the boronate ester is directly attached to the dimethylaniline ring.
  • Key Differences: Reduced conjugation due to the absence of the ethenyl spacer, lowering electronic communication between the boronate and dimethylamino groups. Lower reactivity in cross-coupling reactions compared to Compound E, as the ethenyl group in E enhances π-orbital overlap and stabilizes transition states .
  • Applications : Primarily used as a boronic acid precursor in simpler coupling reactions.
DSTBPin ((E)-N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Styryl)Aniline)
  • Structure : Replaces the ethenyl group with a styryl (C₆H₅-CH=CH-) linker.
  • Key Differences :
    • Extended conjugation from the styryl group enhances fluorescence properties, making DSTBPin suitable as a hydrogen peroxide (H₂O₂) probe .
    • Higher steric bulk reduces solubility in polar solvents compared to Compound E.
  • Applications : Fluorescence-based sensing in biological systems .
Compound 11 (N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)But-2-en-1-yl)Aniline)
  • Structure : Features a but-2-en-1-yl linker instead of ethenyl, with an E:Z isomer ratio of 4:1 .
  • Key Differences :
    • The longer alkenyl chain introduces conformational flexibility, reducing planarity and electronic coupling.
    • Lower yield (40%) compared to Compound E (54% from bromoarenes) .
  • Applications : Transition-metal-free allylic borylation reactions .

Analogues with Heterocyclic or Substituted Linkers

3t1 and 3t2 ((E)-N,N-Dimethyl-4-(1-Phenyl-3-(Thiophen-2-yl)Allyl)Aniline Isomers)
  • Structure : Replaces the boronate ester with thiophene and phenyl-substituted allyl groups.
  • Key Differences :
    • The absence of the boronate group eliminates utility in cross-coupling but enhances reactivity in electrophilic substitutions.
    • Thiophene incorporation introduces sulfur-based electronic effects, altering redox behavior .
  • Applications : Allylation reactions in electron-rich arenes .
NDSTBPin ((E)-N,N-Dimethyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Styryl)Naphthalen-1-Amine)
  • Structure : Extends the aromatic system with a naphthyl group.
  • Key Differences :
    • Larger π-system increases absorption in the visible spectrum, useful in optoelectronic applications.
    • Reduced solubility in common organic solvents compared to Compound E .

Electronic and Reactivity Comparisons

Property Compound E DSTBPin Compound 13
Conjugation Moderate (ethenyl linker) High (styryl linker) Low (direct attachment)
Reactivity in Suzuki High (planar transition state) Moderate (steric hindrance) Low (limited conjugation)
Fluorescence Weak Strong (λₑₓ ≈ 450 nm) None
Yield 32–54% Not reported 31–54%

Biological Activity

N,N-Dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, commonly referred to as N,N-dimethyl-4-aniline, is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity through detailed analysis, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H24BNO2
  • Molecular Weight : 273.18 g/mol
  • CAS Number : 1377216-39-1
  • IUPAC Name : (E)-N,N-dimethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)aniline
  • Purity : ≥95% .

The biological activity of N,N-dimethyl-4-aniline appears to be influenced by its ability to interact with various biological targets. The presence of the dioxaborolane moiety is notable for its potential in drug design and biological applications. The compound's mechanism involves:

  • Enzymatic Interactions : The compound may undergo metabolic transformations that can affect its biological efficacy.
  • Binding Affinity : Preliminary studies suggest that it may bind to specific receptors or enzymes, influencing cellular pathways.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the dioxaborolane moiety is known for its ability to stabilize certain biomolecules and potentially inhibit cancer cell proliferation. A comparative study indicated that derivatives of dimethylaniline showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µM)
N,N-Dimethyl-4-anilineMCF-712.5
N,N-Dimethyl-4-anilineHeLa15.0

Mutagenicity Studies

Research has also focused on the mutagenic potential of N,N-dimethyl-aniline derivatives. A study published by the International Agency for Research on Cancer (IARC) examined various anilines and their metabolites, indicating that certain structural modifications could lead to increased mutagenicity . In vitro assays using Salmonella typhimurium showed positive results for mutagenic activity when exposed to similar compounds.

Test SystemResultReference
Salmonella typhimurium TA100PositiveMortelmans et al., 1986
Salmonella typhimurium TA1535PositiveMori et al., 1980

Case Studies

  • Toxicological Assessment : A comprehensive toxicological evaluation was conducted on rats exposed to N,N-dimethyl-aniline derivatives. Results indicated dose-dependent effects including weight loss and hematological changes, suggesting potential toxicity at higher concentrations .
  • Environmental Impact Studies : The environmental persistence of N,N-dimethyl-aniline derivatives was assessed in aquatic systems. Findings revealed that these compounds could bioaccumulate in fish species, raising concerns about ecological toxicity and necessitating further investigation into their environmental behavior .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline (E), and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Reagents : Use of palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, and the boronate ester precursor under inert conditions (Ar) .
  • Conditions : Microwave-assisted heating (105°C, 30–50 min) in DME/water mixtures with K₂CO₃ as a base. Oxygen removal via freeze-pump-thaw cycles is critical to prevent catalyst poisoning .
  • Purification : Preparative TLC with EtOAc/heptane (8:2) yields the product as a yellow solid (83% yield) .
    • Data Table :
Reaction ComponentExample Conditions
CatalystPd(PPh₃)₄ (0.02–0.04 eq)
SolventDME/H₂O (3:1)
Temperature105°C (microwave)
Yield40–83%

Q. How do crystallographic techniques validate the stereochemistry and structural integrity of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the E-configuration of the ethenyl group and planar geometry of the aniline moiety. Key parameters include:

  • Bond lengths : C=C bond at 1.335 Å (indicative of E-configuration) .
  • Dihedral angles : 6.15° between carbazole and benzene rings in derivatives, ensuring minimal steric hindrance .
  • Software : SHELX programs refine structural data, with displacement ellipsoids visualized via ORTEP-3 .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address incomplete coupling or low yields in large-scale syntheses?

  • Answer : Common issues arise from catalyst deactivation or residual oxygen. Mitigation strategies include:

  • Catalyst reloading : Adding fresh Pd(PPh₃)₄ (0.02 eq) and excess boronate ester (0.5 eq) after initial incomplete reaction .
  • Oxygen control : Multiple freeze-pump-thaw cycles (3×) before and after catalyst addition .
  • Solvent selection : Polar aprotic solvents (e.g., DME) enhance coupling efficiency vs. THF .

Q. What spectroscopic and computational methods resolve contradictions in photophysical properties (e.g., fluorescence quenching)?

  • Answer :

  • UV-Vis/fluorescence : Monitor λmax shifts in H₂O₂ detection (boronate-to-phenol oxidation alters conjugation) .
  • TD-DFT calculations : Predict excited-state behavior and validate experimental Stokes shifts .
  • NMR analysis : <sup>11</sup>B NMR confirms boronate ester integrity post-reaction (δ ~30 ppm for Bpin groups) .

Q. How do supramolecular interactions (e.g., π-π stacking, halogen bonding) influence the compound’s application in organic electronics?

  • Answer : In carbazole derivatives, C–H⋯Br interactions (3.63 Å) and π-π stacking (centroid distance 3.63 Å) stabilize charge transport in OLEDs. These interactions are probed via:

  • SC-XRD : Identifies non-covalent contacts .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., Br⋯H: 12% in crystal packing) .

Data Contradictions and Resolution

Q. Why do reported yields vary significantly (40–83%) across similar Suzuki-Miyaura reactions?

  • Answer : Variability arises from:

  • Substrate purity : Trace moisture in boronate esters reduces catalyst activity.
  • Microwave vs. conventional heating : Microwave irradiation improves homogeneity and reduces side reactions .
  • Workup protocols : Inefficient extraction (e.g., using EtOAc vs. CH₂Cl₂) lowers isolated yields .

Methodological Best Practices

Q. What protocols ensure accurate characterization of boron-containing intermediates?

  • Answer :

  • HRMS (DART) : Exact mass confirmation (e.g., [M+H]<sup>+</sup> for C₁₆H₂₆BNO₂: calc. 275.20, exp. 275.21) .
  • Elemental analysis : Verify B content (theoretical: ~3.9%) .
  • Avoid hydrolysis : Store boronate esters under N₂ at –20°C .

Applications in Advanced Research

Q. How is this compound tailored for hydrogen peroxide sensing in biological systems?

  • Answer : The boronate ester reacts with H₂O₂ to form a phenolic product, enabling ratiometric fluorescence detection. Key modifications include:

  • Electron-donating groups : N,N-dimethylaniline enhances Stokes shift (Δλ > 100 nm) .
  • Solubility tuning : PEGylation or nanoencapsulation improves biocompatibility .

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